molecular formula C22H31NO4 B11612573 2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate

2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate

Cat. No.: B11612573
M. Wt: 373.5 g/mol
InChI Key: PYKXGWZKUWCROJ-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group, a cyclohexyl group, and a leucinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate typically involves the reaction of 2-oxo-2-phenylethyl chloride with N-[(4-methylcyclohexyl)carbonyl]leucine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the output.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol at reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or cyclohexyl derivatives.

Scientific Research Applications

2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl formate
  • 2-oxo-2-phenylethyl 4-(4-methoxyanilino)-4-oxobutanoate
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide

Uniqueness

2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H31NO4

Molecular Weight

373.5 g/mol

IUPAC Name

phenacyl 4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoate

InChI

InChI=1S/C22H31NO4/c1-15(2)13-19(23-21(25)18-11-9-16(3)10-12-18)22(26)27-14-20(24)17-7-5-4-6-8-17/h4-8,15-16,18-19H,9-14H2,1-3H3,(H,23,25)

InChI Key

PYKXGWZKUWCROJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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